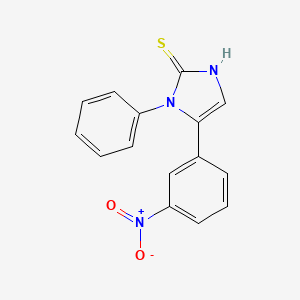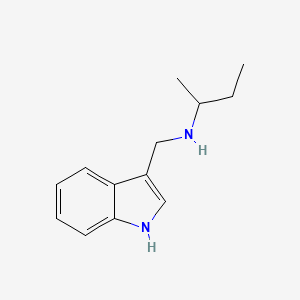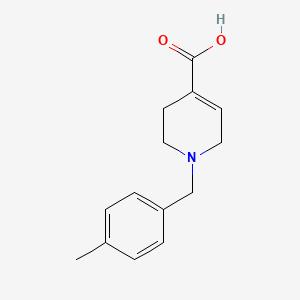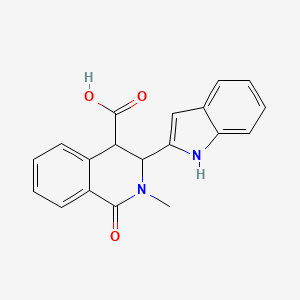
5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Nitrophenols are compounds of the formula HOC6H4NO2 . They are more acidic than phenol itself .
Synthesis Analysis
While specific synthesis methods for “5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol” are not available, similar compounds such as 4-(3-Nitrophenyl)thiazol-2-ylhydrazones have been synthesized through various methods .Analyse Biochimique
Biochemical Properties
5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The nitrophenyl group can participate in electron transfer reactions, while the thiol group can form covalent bonds with cysteine residues in proteins. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it can interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase, by forming disulfide bonds with the enzyme’s active site cysteines .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and apoptosis . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and redox balance within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s function. For example, its interaction with glutathione peroxidase involves the formation of a disulfide bond, which inhibits the enzyme’s activity and affects the cellular redox state . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors, thereby influencing cellular responses to stress and other stimuli.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can undergo degradation over time, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, potentially causing long-term changes in cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained inhibition of metabolic enzymes and altered gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert protective effects by modulating oxidative stress responses and enhancing cellular resilience . At high doses, this compound can exhibit toxic effects, including oxidative damage, inflammation, and apoptosis. Threshold effects have been noted, where a specific dosage range results in significant biological responses, while doses outside this range have minimal or adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It can affect the activity of enzymes such as cytochrome P450, which are involved in the detoxification of xenobiotics and the metabolism of endogenous compounds . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites, thereby impacting cellular energy production and redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can affect its activity and interactions with biomolecules, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration and energy production. Its localization can also influence its interactions with other biomolecules, thereby modulating its biochemical and cellular effects.
Propriétés
IUPAC Name |
4-(3-nitrophenyl)-3-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-18(20)13-8-4-5-11(9-13)14-10-16-15(21)17(14)12-6-2-1-3-7-12/h1-10H,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKLQAFDGLPGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CNC2=S)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-4-propylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1387411.png)

![3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1387413.png)
![2,3-Dimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1387415.png)
![2-(3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]thiazin-4-yl)propanoic acid](/img/structure/B1387416.png)
![1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1387418.png)
![{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1387419.png)
![1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1387422.png)
![1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone](/img/structure/B1387424.png)
![3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine](/img/structure/B1387426.png)

![1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid](/img/structure/B1387428.png)
